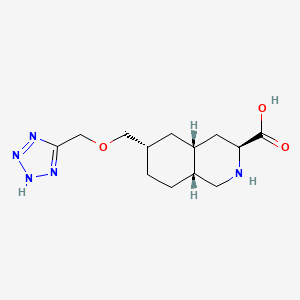
mTOR-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mTOR-IN-17 is a mTOR inhibitor which exhibits potent anticancer activities against four tumor cell lines, including MCF-7, HeLa, MGC-803, and C6. mTOR-IN-17 induces cell death via apoptosis by targeting both mTORC1 and mTORC2 within cells and by arresting the cell cycle of HeLa at the G1/G0-phase.
Aplicaciones Científicas De Investigación
mTOR Signaling in Health and Disease
The mechanistic target of rapamycin (mTOR) is integral to cell growth and metabolism, coordinating these processes with environmental cues like nutrients and growth factors. It's crucial in many cell processes, from protein synthesis to autophagy. Dysregulation of mTOR signaling is linked to various conditions, including cancer, diabetes, and aging (Saxton & Sabatini, 2017).
mTOR Inhibitors in Cancer Treatment
mTOR inhibitors, identified through in silico models and in vitro assays, have shown promise in cancer treatment. For instance, compound 17, an mTOR inhibitor, exhibited potent anticancer activities against multiple tumor cell lines by inducing apoptosis and cell cycle arrest (Wang et al., 2016).
Role in Immune System Regulation
mTOR significantly influences the differentiation of helper T cells. It regulates the TH1 and TH17 subsets through mTORC1 signaling, while mTORC2 signaling is essential for TH2 cell generation. These findings link T cell differentiation with specific metabolic signaling pathways (Delgoffe et al., 2011).
mTOR and Autophagy
As a master regulator of cellular metabolism, mTOR plays a crucial role in autophagy regulation. Understanding mTOR signaling and its regulation of autophagy is vital for developing new disease treatments (Kim & Guan, 2015).
mTOR in Metabolic Regulation and Aging
mTOR's central role in regulating organismal growth and homeostasis extends to major cellular processes. Its involvement in metabolic disorders, neurodegeneration, cancer, and aging underscores the potential of mTOR-targeted therapies in treating these conditions (Laplante & Sabatini, 2012).
Propiedades
Nombre del producto |
mTOR-IN-17 |
|---|---|
Fórmula molecular |
C13H12N10 |
Peso molecular |
308.31 |
Nombre IUPAC |
(E)-6-(Phenyldiazenyl)-1H-dipyrazolo[1,5-a:4',3'-e]pyrimidine-3,4,7-triamine |
InChI |
InChI=1S/C13H12N10/c14-9-7-10(15)20-21-12(7)23-13(17-9)8(11(16)22-23)19-18-6-4-2-1-3-5-6/h1-5H,(H2,14,17)(H2,16,22)(H3,15,20,21)/b19-18+ |
Clave InChI |
CBOZYCAVXDONAY-VHEBQXMUSA-N |
SMILES |
NC1=NNC2=C1C(N)=NC3=C(/N=N/C4=CC=CC=C4)C(N)=NN23 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
mTORIN-17; mTOR IN-17; mTOR-IN-17 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone](/img/structure/B1193081.png)
